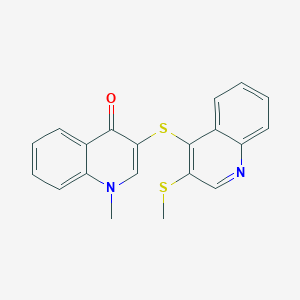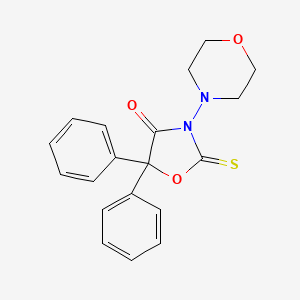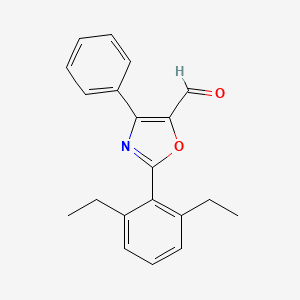![molecular formula C9H10N2O B12883428 3,4,6-Trimethylisoxazolo[5,4-b]pyridine](/img/structure/B12883428.png)
3,4,6-Trimethylisoxazolo[5,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,6-Trimethylisoxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of isoxazolo[5,4-b]pyridines. . The unique structure of this compound, characterized by the fusion of an isoxazole ring with a pyridine ring, contributes to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trimethylisoxazolo[5,4-b]pyridine typically involves the cyclization of 5-aminoisoxazoles with 1,3-dielectrophiles . One common method includes the reaction of 5-amino-3-methylisoxazole with Mannich bases in pyridine under reflux conditions . Another approach involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides . Functionalization at position 6 can be achieved by reacting isoxazole with keto esters under heating conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic synthesis and the use of scalable reaction conditions, such as reflux and the use of common reagents like Mannich bases and keto esters, can be applied to produce this compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,6-Trimethylisoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted isoxazolo[5,4-b]pyridines with various functional groups.
Wissenschaftliche Forschungsanwendungen
3,4,6-Trimethylisoxazolo[5,4-b]pyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,4,6-Trimethylisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of cytochrome P450 CYP17, it interferes with the enzyme’s activity, thereby affecting the biosynthesis of steroid hormones . The compound’s structure allows it to bind to the active site of the enzyme, inhibiting its function and leading to reduced production of androgens and estrogens.
Vergleich Mit ähnlichen Verbindungen
3,4,6-Trimethylisoxazolo[5,4-b]pyridine can be compared with other similar compounds, such as:
Isoxazolo[4,5-b]pyridines: These compounds have a similar fused ring structure but differ in the position of the isoxazole ring fusion.
Pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring and exhibit different biological activities.
Thiazolo[4,5-b]pyridines: These compounds contain a thiazole ring fused to a pyridine ring and are known for their antioxidant and antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other isoxazolo[5,4-b]pyridine derivatives.
Eigenschaften
Molekularformel |
C9H10N2O |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
3,4,6-trimethyl-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C9H10N2O/c1-5-4-6(2)10-9-8(5)7(3)11-12-9/h4H,1-3H3 |
InChI-Schlüssel |
MWNPXQAUBDKBTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=C1C(=NO2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




methyl butanoate](/img/structure/B12883359.png)

![2-(Hydroxymethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12883368.png)





![N-(1-Azabicyclo[2.2.1]heptan-3-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12883415.png)
![((6R,7R,12aS)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12883421.png)
![6-[4-(Methylamino)phenyl]quinoline-5,8-dione](/img/structure/B12883432.png)

